(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid;hydrochloride
Description
(2S)-5-(Diaminomethylideneamino)-2-(methylamino)pentanoic acid; hydrochloride is a structurally complex amino acid derivative featuring a pentanoic acid backbone modified with a methylamino group at position 2 and a diaminomethylideneamino group at position 3. The hydrochloride salt enhances its solubility in aqueous environments, a critical property for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.ClH/c1-10-5(6(12)13)3-2-4-11-7(8)9;/h5,10H,2-4H2,1H3,(H,12,13)(H4,8,9,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUBNGCCLWQUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCCN=C(N)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid;hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as the use of specific reagents to achieve the desired chemical transformations. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s peptide-like backbone and functional groups make it susceptible to hydrolysis under enzymatic or acidic/basic conditions:
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Enzymatic hydrolysis : Analogous compounds (e.g., Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl) undergo hydrolysis catalyzed by proteases like Cathepsin D, cleaving peptide bonds and releasing byproducts such as fluorescent amines.
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Acid/Base Hydrolysis : The methylamino and guanidino groups may hydrolyze under extreme pH conditions, though stability is expected at physiological pH .
Acylation and Alkylation
The primary amine (methylamino group) participates in nucleophilic substitution reactions:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amide derivatives, as seen in structurally similar N-propanoyl amino acid derivatives .
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Alkylation : The guanidino group’s nitrogen atoms can undergo alkylation with alkyl halides, forming quaternary ammonium salts .
Peptide Bond Formation
The carboxylic acid group enables condensation reactions with amines to form peptide bonds, a process utilized in solid-phase peptide synthesis (SPPS).
Reaction Conditions and Reagents
Stability Under Synthetic Conditions
-
The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol) but may decompose under prolonged heating (>100°C) .
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Controlled pH (6–8) is critical during reactions to prevent premature hydrolysis of the guanidino group.
Catalytic Behavior
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In metal-catalyzed reactions, the guanidino group acts as a ligand, stabilizing intermediates in oxidation or reduction processes .
Analytical Characterization
Reaction products are typically characterized using:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H18N4O2·HCl
- Molecular Weight : 202.258 g/mol
- Structure : The compound features multiple amino groups, contributing to its reactivity and interaction with biological systems.
Role in Nitric Oxide Synthesis
One of the primary applications of this compound is its role as a precursor in the synthesis of nitric oxide (NO) via the enzyme nitric oxide synthase (NOS). NO is crucial for various physiological processes, including:
- Vasodilation
- Neurotransmission
- Immune response modulation
Protein Synthesis
As an amino acid derivative, it plays a vital role in protein synthesis. The incorporation of this compound into peptides can enhance their stability and bioactivity, making it valuable in therapeutic peptide design.
Drug Development
The compound is being investigated for its potential use in drug formulations targeting:
- Cardiovascular diseases due to its vasodilatory effects.
- Neurological disorders by modulating neurotransmission processes.
Cancer Research
Recent studies have explored its potential in cancer therapy by enhancing the efficacy of certain chemotherapeutic agents through improved delivery mechanisms and reduced side effects.
Standard Reference Material
Due to its unique chemical properties, (2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid;hydrochloride is used as a standard reference material in analytical chemistry for:
- Calibration of analytical instruments.
- Quality control in pharmaceutical manufacturing.
Metabolomics Studies
This compound has been identified as a significant metabolite in various biological samples, making it useful for metabolomics studies aimed at understanding metabolic pathways and disease states.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Nitric Oxide Synthesis | Demonstrated enhanced NO production in endothelial cells when supplemented with this compound. |
| Study 2 | Cancer Therapy | Showed improved efficacy of doxorubicin when combined with this compound in vitro. |
| Study 3 | Metabolomics | Identified as a key metabolite in serum samples from patients with cardiovascular diseases, indicating potential biomarkers for disease progression. |
Mechanism of Action
The mechanism of action of (2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
(2S)-2,5-Diaminopentanamide Dihydrochloride
- Structure: Features a pentanamide backbone with amino groups at positions 2 and 4.
- Key Differences: Replaces the pentanoic acid group with an amide and lacks the diaminomethylideneamino substituent.
- Properties :
2-Amino-5,5,5-Trifluoropentanoic Acid Hydrochloride
- Structure: Pentanoic acid with a trifluoromethyl group at position 5 and an amino group at position 2.
- Key Differences: Substitutes diaminomethylideneamino with a trifluoromethyl group, altering electronegativity and steric effects.
- Synthesis: Prepared via dynamic kinetic resolution of racemic precursors, highlighting differences in synthetic accessibility compared to the target compound’s guanidino-like group .
5-Hydroxy-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Pentanoic Acid
- Structure: Pentanoic acid with a hydroxy group at position 5 and a protected amino group at position 2.
- Key Differences: Lacks the methylamino and diaminomethylideneamino groups but includes a hydrolytically sensitive carbamate.
- Hazards: Decomposes into nitrogen oxides (NOx) and carbon oxides under combustion .
Physical and Chemical Properties
However, trends can be inferred:
*Estimates based on structural analogs.
Biological Activity
The compound (2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid; hydrochloride is a derivative of amino acids that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular structure of (2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid, commonly referred to as a diaminomethylidene amino acid derivative, can be summarized as follows:
- Chemical Formula : C₈H₁₈N₄O₂
- Molecular Weight : 202.258 g/mol
- Hydrochloride Form : Enhances solubility and stability in biological systems .
- Inhibition of Enzymatic Activity : This compound may act as an inhibitor of various proteolytic enzymes, which are crucial in physiological processes such as blood coagulation and inflammation. Inhibiting these enzymes can lead to therapeutic effects in conditions like asthma and arthritis .
- Neuroprotective Effects : Studies indicate that similar compounds can exhibit neuroprotective properties by reducing infarct volume and neurological deficits in models of ischemic stroke .
- Anti-inflammatory Properties : Research has shown that the compound can reduce inflammation in animal models, suggesting potential applications in treating inflammatory bowel disease and arthritis .
Study 1: Neuroprotection in Ischemic Stroke Models
A study demonstrated that a related compound significantly reduced brain edema and infarct volume in rodent models of ischemic stroke. The mechanism was attributed to the inhibition of plasma kallikrein, leading to decreased bradykinin levels, which are associated with neuroinflammation .
Study 2: Inflammatory Bowel Disease
In a rat model of inflammatory bowel disease, administration of the compound resulted in marked reductions in inflammatory markers and improved clinical outcomes. The study highlighted the role of plasma kallikrein inhibitors in modulating inflammatory responses .
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Weight | 202.258 g/mol |
| Hydrogen Bond Donor Count | 6 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 8 |
| Biological Role | Enzyme inhibitor, neuroprotective, anti-inflammatory |
Metabolomic Data
The Human Metabolome Database (HMDB) provides insights into the presence of this compound in biological fluids:
- Detection in Serum : The compound has been detected in human serum samples, indicating its potential relevance in metabolic studies and clinical applications .
Metabolomic Profile
| HMDB ID | Compound Name | Average Mass |
|---|---|---|
| HMDB0257633 | (2S)-5-(diaminomethylideneamino)-4-methyl-2-(methylamino)pentanoic acid | 202.258 |
| HMDB0257555 | (2S)-5-[Carbamimidoyl(methyl)amino]-2-(methylamino)pentanoic acid | 202.258 |
Q & A
Basic: What key physicochemical properties of this compound are critical for experimental design?
Answer:
The compound’s LogP (2.611) and water solubility (slight) are critical for solvent selection in synthesis and purification . Its refractive index (-8° at 2% in H₂O) and density (1.28 g/cm³) inform analytical methods like polarimetry and density gradient centrifugation. The lack of boiling/melting point data necessitates empirical determination via DSC or TGA for thermal stability assessments . Researchers should prioritize solubility tests in aqueous buffers (pH 1–12) to optimize reaction conditions.
Advanced: How can structural discrepancies in NMR data be resolved during synthesis validation?
Answer:
Discrepancies in -NMR (e.g., δ 9.00 ppm for amine protons) or -NMR signals may arise from diastereomeric impurities or solvent interactions . Advanced strategies include:
- 2D-NMR (HSQC, COSY) to confirm coupling patterns and stereochemistry.
- Deuterated solvent screening (DMSO-d6 vs. CDCl₃) to assess hydrogen bonding effects .
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 253.1) and rule out byproducts .
Basic: What synthetic routes are documented, and how can yields be optimized?
Answer:
A validated route involves Boc-protection of L-alanine, coupling with phenylamine via HATU/EDC, and HCl-mediated deprotection (100% yield in patent EP4374877A2) . Yield optimization strategies:
- Stoichiometric control : Use 1.2 equivalents of Boc anhydride to minimize incomplete protection.
- Temperature modulation : Maintain ≤25°C during HCl deprotection to prevent racemization .
- Purification : Employ reverse-phase HPLC with 0.1% TFA to separate diastereomers .
Advanced: What methodologies address stability challenges under reactive conditions?
Answer:
Limited stability data (e.g., no decomposition thresholds) require:
- Forced degradation studies : Expose the compound to UV (254 nm), H₂O₂ (3%), or HCl/NaOH (0.1–1M) and monitor via LC-MS for degradation products (e.g., guanidine cleavage) .
- Incompatibility testing : Avoid strong oxidizers (NOx, CO₂) by using inert atmospheres (N₂/Ar) in reactions .
- Real-time stability monitoring : Use Raman spectroscopy to track crystallinity changes during storage .
Basic: What safety protocols are essential for handling this compound?
Answer:
Despite unclassified hazards, precautionary measures include:
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (flush with water for 15 minutes if exposed) .
- Ventilation : Use fume hoods to avoid aerosol inhalation (P261 compliance) .
- Waste disposal : Neutralize with 5% NaHCO₃ before disposal to mitigate HCl byproducts .
Advanced: How can computational modeling predict enzyme interactions for this compound?
Answer:
Molecular docking (AutoDock Vina) and MD simulations can predict binding to nitric oxide synthase isoforms, leveraging:
- Ligand preparation : Optimize protonation states at physiological pH using MarvinSketch .
- Receptor modeling : Use PDB 1NOS for nNOS homology alignment .
- Free energy calculations (MM-PBSA) : Validate binding affinities against experimental IC₅₀ data from fluorescence quenching assays .
Basic: How is the compound’s purity validated in absence of commercial standards?
Answer:
- TLC : Use silica gel 60 F₂₅₄ plates with n-butanol:acetic acid:H₂O (4:1:1); Rf ≈ 0.5 under UV 254 nm .
- HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient; retention time cross-referenced with synthetic controls .
- Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., C₅H₁₃N₃O·2HCl: C 27.66%, H 6.95%) .
Advanced: What strategies reconcile conflicting solubility data in polar vs. nonpolar solvents?
Answer:
Contradictions (e.g., "slightly soluble" in water vs. logP 2.6) suggest:
- pH-dependent solubility : Test solubility in PBS (pH 7.4) vs. 0.1M HCl (pH 1) using nephelometry .
- Co-solvent systems : Screen DMSO:water (1:9 to 9:1) for crystallization trials .
- Hansen solubility parameters : Calculate δD, δP, δH to identify optimal solvents (e.g., ethanol δH = 19.4) .
Basic: What analytical techniques confirm stereochemical integrity post-synthesis?
Answer:
- Optical rotation : Compare [α]D²⁵ = -8° (H₂O) with literature .
- Chiral HPLC : Use Chiralpak IA column, hexane:isopropanol (80:20) to resolve enantiomers .
- VCD spectroscopy : Compare experimental vs. DFT-simulated spectra for (2S) configuration .
Advanced: How can researchers address the lack of toxicological data in in vitro models?
Answer:
- MTT assays : Screen for cytotoxicity in HEK293 or HepG2 cells (IC₅₀ > 100 µM indicates low risk) .
- Ames test : Use TA98 and TA100 strains ± metabolic activation (S9 fraction) to assess mutagenicity .
- hERG binding assays : Patch-clamp studies to evaluate cardiac toxicity risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
